molecular formula C18H18FNO5 B6576836 [(3,4-dimethoxyphenyl)carbamoyl]methyl 2-(3-fluorophenyl)acetate CAS No. 1794934-34-1

[(3,4-dimethoxyphenyl)carbamoyl]methyl 2-(3-fluorophenyl)acetate

Cat. No. B6576836
CAS RN: 1794934-34-1
M. Wt: 347.3 g/mol
InChI Key: LZXGDGGDGBPXDK-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a carbamoyl group, a methyl ester group, and phenyl groups with methoxy and fluoro substituents . These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or a detailed study on this compound, it’s difficult to provide an accurate analysis of its molecular structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its molecular structure and the conditions under which the reactions are carried out. The presence of reactive functional groups like the carbamoyl group and the ester group suggests that it could participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. These properties could include things like melting point, boiling point, solubility, and reactivity. Unfortunately, without specific data on this compound, it’s difficult to provide an analysis of its physical and chemical properties .

Scientific Research Applications

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the cross-coupling of organoboron compounds with aryl or vinyl halides using a palladium catalyst. The [(3,4-dimethoxyphenyl)carbamoyl]methyl 2-(3-fluorophenyl)acetate can serve as an organoboron reagent in SM coupling reactions . Its mild reaction conditions and functional group tolerance make it valuable for synthesizing complex molecules.

Anticancer Agents

Derivatives of this compound exhibit potent anticancer properties. Researchers have explored its potential as a therapeutic agent against cancer cells. Further studies are needed to elucidate the exact mechanisms and optimize its efficacy .

Antibacterial and Antifungal Agents

Preliminary evidence suggests that this compound might exhibit antibacterial and antifungal activity. Researchers have synthesized related derivatives and evaluated their efficacy against microbial pathogens .

Anti-HIV Activity

In a related class of compounds, researchers have investigated anti-HIV activity. Although not directly studied for [(3,4-dimethoxyphenyl)carbamoyl]methyl 2-(3-fluorophenyl)acetate, exploring its effects on HIV replication could be worthwhile .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Without specific data on this compound, it’s difficult to provide an accurate assessment of its safety and hazards .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. It could be interesting to study its synthesis, properties, and potential uses in more detail .

properties

IUPAC Name

[2-(3,4-dimethoxyanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO5/c1-23-15-7-6-14(10-16(15)24-2)20-17(21)11-25-18(22)9-12-4-3-5-13(19)8-12/h3-8,10H,9,11H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZXGDGGDGBPXDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)COC(=O)CC2=CC(=CC=C2)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(3,4-Dimethoxyphenyl)carbamoyl]methyl 2-(3-fluorophenyl)acetate

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